1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole
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Overview
Description
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole is a complex organic compound that features a triazole ring, a dioxolane ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the cyclization of amido-nitriles under mild conditions to form the triazole ring.
Wallach synthesis: This method involves the dehydrogenation of imidazolines to form the triazole ring.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with amino nitriles to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and reduce reaction times, as well as employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove certain functional groups or to alter its oxidation state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted triazole derivatives.
Scientific Research Applications
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential cellular components .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar triazole structure.
Etonitazene: An analgesic with a triazole ring.
Omeprazole: An antiulcer agent with a triazole ring.
Uniqueness
1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole is unique due to its combination of a triazole ring, a dioxolane ring, and a chlorinated phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H15ClN6O2 |
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Molecular Weight |
346.77 g/mol |
IUPAC Name |
1-[3-chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H15ClN6O2/c1-11-5-23-15(24-11,6-21-9-17-7-19-21)13-3-2-12(4-14(13)16)22-10-18-8-20-22/h2-4,7-11H,5-6H2,1H3 |
InChI Key |
PBTYGXXEZAXIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)N4C=NC=N4)Cl |
Origin of Product |
United States |
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